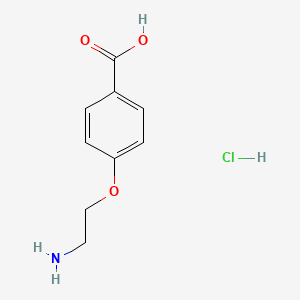

4-(2-Aminoethoxy)benzoic acid hydrochloride

Description

The exact mass of the compound 4-(2-Amino-ethoxy)-benzoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-aminoethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-5-6-13-8-3-1-7(2-4-8)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOHDHSGHJOFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589526 | |

| Record name | 4-(2-Aminoethoxy)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050208-10-0 | |

| Record name | 4-(2-Aminoethoxy)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethoxy)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 4-(2-Aminoethoxy)benzoic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(2-Aminoethoxy)benzoic acid hydrochloride. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound. This guide summarizes available quantitative data, outlines detailed experimental protocols for determining key properties, and presents a conceptual framework for its potential biological interactions.

Introduction

This compound is a derivative of benzoic acid, a structural motif commonly found in a variety of biologically active compounds. The presence of an aminoethoxy side chain and a carboxylic acid function on a benzene ring suggests its potential as a versatile building block in medicinal chemistry. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing formulation strategies, and designing novel therapeutic agents. This guide aims to consolidate the available data and provide a practical framework for further investigation.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the available data for this compound.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₉H₁₂ClNO₃ | [1][2] |

| Molecular Weight | 217.65 g/mol | [1] |

| CAS Number | 1050208-10-0 | [2][3][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | >350 °C (literature) | [5] |

| Predicted XlogP | -1.2 | [6] |

| Boiling Point | No data available | |

| Solubility | No experimental data available. The hydrochloride salt is expected to have enhanced aqueous solubility.[7] | |

| pKa | No experimental data available |

Experimental Protocols

Precise determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments that can be employed to characterize this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Procedure:

-

Add an excess of this compound to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline at pH 7.4) in a sealed, inert container.

-

Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment should be performed in triplicate to ensure reproducibility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Immerse the calibrated pH electrode into the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the expected equivalence points.

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa values for the carboxylic acid and the amino group can be determined from the midpoints of the buffering regions on the titration curve.

Biological Context and Potential Applications

While specific signaling pathways for this compound have not been elucidated, the structural motifs present in the molecule suggest several potential areas of biological activity. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects.[8][9]

Derivatives of the closely related 4-(2-(dimethylamino)ethoxy)benzohydrazide have been investigated for their antiamoebic properties.[10] Furthermore, other benzoic acid derivatives are being explored as inhibitors of acetylcholinesterase and carbonic anhydrase, which are therapeutic targets for Alzheimer's disease.[11] Another study has shown that certain benzoic acid derivatives can modulate the proteostasis network, which is implicated in aging and age-related diseases.[12]

Given these precedents, a logical workflow for investigating the biological potential of this compound would involve a series of in vitro and in silico screening assays.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Spectral Data

No specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound were found in the public domain during the literature search. For structurally related compounds, such as 4-aminobenzoic acid, extensive spectral data are available and can serve as a reference for a qualitative prediction of the expected spectral features.[13][14] The following diagram illustrates the logical relationship of key analytical techniques used for structural elucidation.

Caption: Interrelation of common analytical methods for determining a compound's structure.

Conclusion

This compound is a compound with potential for applications in medicinal chemistry and drug development. While some of its basic physicochemical properties are documented, a significant amount of experimental data, particularly regarding its solubility, pKa, and detailed biological activity, is currently lacking. The experimental protocols and conceptual workflows presented in this guide offer a roadmap for researchers to thoroughly characterize this molecule. Further investigation into its spectral properties and biological interactions is warranted to fully understand its potential as a valuable chemical scaffold.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 4-(2-Aminoethoxy) Benzoic Acid Hydrochloride - CAS - 1050208-10-0 | Axios Research [axios-research.com]

- 3. 1050208-10-0|this compound|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-(2-AMINOETHYL)BENZOIC ACID HYDROCHLORIDE [myskinrecipes.com]

- 6. PubChemLite - this compound (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-[2-(Acetylamino)ethoxy]benzoic acid | 297137-62-3 | Benchchem [benchchem.com]

- 9. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]

4-(2-Aminoethoxy)benzoic acid hydrochloride CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)benzoic acid hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid and a primary amine, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in public literature. The following table summarizes its key identifiers and includes predicted data for some physicochemical properties.

| Property | Value | Source |

| CAS Number | 1050208-10-0 | N/A |

| Molecular Formula | C₉H₁₂ClNO₃ | N/A |

| Molecular Weight | 217.65 g/mol | N/A |

| Monoisotopic Mass | 181.0739 Da (free base) | [1] |

| Predicted XlogP | -1.2 (free base) | [1] |

| Hazard Statement | Irritant. May cause skin, eye, and respiratory irritation. | [2] |

Spectral Data

| Technique | Predicted Data (for free base, C₉H₁₁NO₃) |

| Mass Spectrometry | [M+H]⁺: 182.08118, [M+Na]⁺: 204.06312, [M-H]⁻: 180.06662 |

Experimental Protocols

Synthesis of this compound

A detailed, validated protocol for the synthesis of this compound is not publicly available. However, a general synthetic approach can be adapted from the synthesis of similar compounds, such as 4-(2-(Dimethylamino)ethoxy)benzoic acid[3]. The proposed two-step synthesis involves a Williamson ether synthesis followed by the hydrolysis of a nitrile intermediate.

Step 1: Williamson Ether Synthesis of 4-(2-Aminoethoxy)benzonitrile

This step involves the alkylation of 4-hydroxybenzonitrile with a protected 2-aminoethyl halide, followed by deprotection.

-

Materials: 4-Hydroxybenzonitrile, a suitable N-protected 2-chloroethylamine (e.g., N-(2-chloroethyl)phthalimide), a base (e.g., potassium carbonate), and a solvent (e.g., acetone or DMF).

-

Procedure:

-

Dissolve 4-hydroxybenzonitrile and the N-protected 2-chloroethylamine in the chosen solvent in a round-bottom flask.

-

Add the base to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter to remove inorganic salts.

-

Remove the solvent under reduced pressure.

-

The resulting crude product is then subjected to deprotection (e.g., hydrazinolysis for a phthalimide protecting group) to yield 4-(2-aminoethoxy)benzonitrile.

-

Step 2: Hydrolysis to 4-(2-Aminoethoxy)benzoic acid and Salt Formation

This step involves the hydrolysis of the nitrile group to a carboxylic acid, followed by the formation of the hydrochloride salt.

-

Materials: 4-(2-Aminoethoxy)benzonitrile, a strong base (e.g., sodium hydroxide), water, and hydrochloric acid.

-

Procedure:

-

Dissolve the 4-(2-aminoethoxy)benzonitrile in an aqueous solution of the strong base.

-

Heat the mixture to reflux to facilitate the hydrolysis of the nitrile to the corresponding carboxylate salt.

-

Monitor the reaction for completion.

-

After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid. This will protonate the carboxylate to form the carboxylic acid and also form the hydrochloride salt of the primary amine.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

References

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the primary applications of 4-(2-Aminoethoxy)benzoic acid hydrochloride in scientific research, with a specific focus on its role in the development of novel therapeutic modalities.

Introduction and Physicochemical Properties

This compound is a bifunctional organic molecule increasingly utilized in the field of medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid, an amino group, and an ether linkage to a benzene ring, makes it a versatile building block, or "linker," for the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various synthetic protocols.

The primary and most significant application of this compound in contemporary scientific research is as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1050208-10-0 |

| Molecular Formula | C₉H₁₂ClNO₃ |

| Molecular Weight | 217.65 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in water |

| Storage Conditions | Inert atmosphere, room temperature |

Core Application: A Linker for PROTAC Synthesis

The predominant use of this compound is as a linker molecule in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery to selectively degrade a target protein of interest.

The PROTAC Mechanism of Action

PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The linker, in this case synthesized from this compound, plays a critical role in this process by connecting the target-binding ligand and the E3 ligase-binding ligand and orienting them in a spatially favorable manner to enable the formation of a stable ternary complex.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

References

The Versatile Role of 4-(2-Aminoethoxy)benzoic Acid Hydrochloride: A Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)benzoic acid hydrochloride is a bifunctional chemical building block of significant interest in the fields of medicinal chemistry, materials science, and biochemical research. Its structure, featuring a carboxylic acid, a primary amine, and an ether linkage to an aromatic ring, provides a versatile scaffold for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of its chemical properties, a detailed methodology for its synthesis, and a discussion of its applications, particularly in the burgeoning field of targeted protein degradation.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 1050208-10-0 | [1] |

| Molecular Formula | C₉H₁₂ClNO₃ | [2] |

| Molecular Weight | 217.65 g/mol | [2] |

| Appearance | White to off-white powder | N/A |

| Melting Point | >250 °C | N/A |

| Solubility | Soluble in water | [3] |

| Purity | ≥95% | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: a Williamson ether synthesis to form the ether linkage, followed by the hydrolysis of a nitrile to the carboxylic acid. The final step involves the formation of the hydrochloride salt.

Experimental Protocols

Part 1: Synthesis of 4-(2-Aminoethoxy)benzonitrile

This step involves the nucleophilic substitution reaction between 4-hydroxybenzonitrile and a protected 2-aminoethyl halide.

Materials:

-

4-Hydroxybenzonitrile

-

2-(Phthalimido)ethyl bromide

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 4-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-(phthalimido)ethyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(2-(phthalimido)ethoxy)benzonitrile.

-

Purify the crude product by column chromatography.

Part 2: Synthesis of this compound

This part involves the hydrolysis of the nitrile and the deprotection of the amine, followed by salt formation.

Materials:

-

4-(2-(Phthalimido)ethoxy)benzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethanol

Procedure:

-

Suspend 4-(2-(phthalimido)ethoxy)benzonitrile (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v).

-

Heat the mixture to reflux (approximately 100-110 °C) for 24-48 hours. The reaction progress can be monitored by the dissolution of the starting material and the formation of a precipitate (phthalic acid).

-

Cool the reaction mixture to room temperature and then place it in an ice bath to further precipitate the phthalic acid by-product.

-

Filter the mixture to remove the precipitated phthalic acid.

-

Wash the filtrate with a small amount of cold water.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from an ethanol/water mixture to yield the pure product.

Synthetic Workflow

Role as a Chemical Building Block

This compound is a valuable building block due to its orthogonal functional groups. The carboxylic acid can be readily converted to esters or amides, while the primary amine can participate in nucleophilic substitution or addition reactions.

Application in PROTACs

A significant application of this molecule is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the two binding moieties.

The 4-(2-aminoethoxy)benzoic acid core can be incorporated into PROTAC linkers, where the carboxylic acid can be coupled to the E3 ligase ligand and the amino group can be attached to the target protein ligand, or vice versa.

References

Structural Elucidation and Characterization of 4-(2-Aminoethoxy)benzoic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 4-(2-Aminoethoxy)benzoic acid hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this document outlines the expected analytical outcomes and detailed experimental protocols based on the analysis of structurally analogous compounds. The methodologies and predicted data presented herein serve as a robust framework for researchers engaged in the synthesis, quality control, and application of this molecule in drug development and other scientific endeavors. This guide covers essential analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with data interpretation, experimental workflows, and the chemical structure.

Introduction

This compound is a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. Its structure combines a rigid aromatic core with a flexible aminoethoxy side chain, offering multiple points for chemical modification and interaction. The hydrochloride salt form generally enhances the compound's solubility in aqueous media, a desirable property for pharmaceutical and biological applications. Accurate structural confirmation and comprehensive characterization are critical for ensuring the identity, purity, and consistency of the compound in research and development settings.

This guide details the analytical methodologies required for the definitive structural elucidation of this compound.

Predicted Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO₃ | [1] |

| Molecular Weight | 217.65 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | >350 °C (decomposes) | [2] |

| Solubility | Soluble in water and polar organic solvents like DMSO and methanol | General knowledge |

Structural Elucidation and Characterization

The definitive structure of this compound can be determined through a combination of spectroscopic techniques. The following sections provide the predicted data and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum in a solvent such as DMSO-d₆ would exhibit the following signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | Broad Singlet | 1H | -COOH |

| ~8.2 - 8.5 | Broad Singlet | 3H | -NH₃⁺ |

| ~7.90 | Doublet | 2H | Ar-H (ortho to -COOH) |

| ~7.05 | Doublet | 2H | Ar-H (ortho to -OCH₂) |

| ~4.30 | Triplet | 2H | -OCH₂- |

| ~3.35 | Triplet | 2H | -CH₂NH₃⁺ |

Note: The chemical shift of the acidic proton (-COOH) and the ammonium protons (-NH₃⁺) can be broad and their position is dependent on concentration and residual water in the solvent.

The predicted broadband proton-decoupled ¹³C NMR spectrum would show the following key resonances.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~162 | Ar-C (ipso, attached to -OCH₂) |

| ~132 | Ar-C (ortho to -COOH) |

| ~122 | Ar-C (ipso, attached to -COOH) |

| ~115 | Ar-C (ortho to -OCH₂) |

| ~66 | -OCH₂- |

| ~39 | -CH₂NH₃⁺ |

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with broadband proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

The predicted major IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |

| ~3000 | Medium | N-H stretch (ammonium salt) |

| ~2950 | Medium | C-H stretch (aromatic) |

| ~2870 | Medium | C-H stretch (aliphatic) |

| 1710 - 1680 | Strong | C=O stretch (carboxylic acid, conjugated) |

| ~1610, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample (approx. 10-20 mg) in a few drops of a volatile solvent like methanol.

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean salt plate.

-

Place the sample plate in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

For the free base form (C₉H₁₁NO₃), the following is expected.

| m/z | Ion |

| 182.08 | [M+H]⁺ |

| 180.07 | [M-H]⁻ |

M refers to the molecular ion of the free base.

Expected Fragmentation: In positive ion mode, the molecular ion [M+H]⁺ is expected to be observed. Common fragmentation pathways for aminobenzoic acid derivatives include the loss of small neutral molecules such as H₂O, CO, and CO₂.[4][5] Cleavage of the ether bond is also a likely fragmentation pathway.

Objective: To confirm the molecular weight and study the fragmentation pattern.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[6]

-

The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes.

-

For structural information, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.

Visualization of Structure and Analytical Workflow

The following diagrams illustrate the chemical structure and the general workflow for the structural elucidation of this compound.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for synthesis and structural elucidation.

Conclusion

This technical guide has detailed the expected analytical data and comprehensive experimental protocols for the structural elucidation and characterization of this compound. By employing a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this compound. The provided methodologies and predicted data offer a valuable resource for scientists and professionals in the field of drug development and chemical research, ensuring the quality and consistency of this important chemical entity for its intended applications.

References

- 1. Halogeno-substituted 2-aminobenzoic acid derivatives for negative ion fragmentation studies of N-linked carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Unlocking the Therapeutic Promise of Aminobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminobenzoic acid and its derivatives represent a versatile and highly promising class of compounds in modern drug discovery. With a foundational structure that allows for diverse chemical modifications, these molecules have demonstrated a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of aminobenzoic acid derivatives, focusing on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. By presenting a comprehensive overview of their mechanisms of action, quantitative efficacy data, and detailed experimental protocols, this document aims to equip researchers and drug development professionals with the critical information needed to advance the exploration and application of these promising therapeutic agents.

Introduction

The aminobenzoic acid scaffold, existing in ortho- (anthranilic acid), meta-, and para- (PABA) isomeric forms, serves as a privileged structure in medicinal chemistry. The strategic placement of the amino and carboxylic acid groups on the benzene ring allows for a wide array of synthetic modifications, leading to the generation of large and diverse compound libraries.[1] This structural flexibility has been exploited to develop derivatives with a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[2][3] This guide will delve into the key therapeutic applications of these derivatives, supported by quantitative data and detailed methodologies to facilitate further research and development.

Anticancer Applications

Derivatives of aminobenzoic acid have emerged as potent agents in oncology, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected aminobenzoic acid derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Derivative Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Benzamide of PABA | Not specified | Not specified | 4.53 - 5.85 | [2] |

| PABA-based | N-(4-((3-Methoxyphenyl) carbamoyl)phenyl) nicotinamide | Not specified | Not specified | [2] |

| Carboxamide of PABA | Not specified | A549 (Lung) | 3.0 | [4] |

| Benzo[d]thiazolyl-methoxyphenyl-triazolyl methyl aniline | Not specified | Various | 0.55 - 1.2 (GI50) | [2] |

| Schiff Bases of PABA | 5-nitrofurylidene-based imine | HepG2 (Liver) | ≥ 15.0 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Complete cell culture medium

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

-

96-well microtiter plates

-

Cancer cell line of interest

-

Test compound (aminobenzoic acid derivative)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the aminobenzoic acid derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from a dose-response curve.[6][7][8]

MTT Assay Experimental Workflow

Antimicrobial Applications

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Aminobenzoic acid derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and fungal pathogens. A key mechanism of action for some derivatives is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in many microorganisms.[9]

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected aminobenzoic acid derivatives, presenting their minimum inhibitory concentrations (MIC) against various microbial strains.

| Derivative Class | Specific Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |

| Thienopyrimidinylamino-N-phenylbenzamide | N-(4-chlorophenyl)-substituted | P. aeruginosa, S. aureus, B. subtilis, E. coli | 2 - 10 | [4] |

| PABA derivative | Not specified | Methicillin-resistant S. aureus | 4 | [4] |

| Benzimidazoles of PABA | Not specified | L. monocytogenes | 15.62 | [4] |

| Cyanostyrylquinoxalinyl-based PABA | Not specified | Various strains | 7.9 - 31 (µM) | [2] |

| Schiff Bases of PABA | Not specified | S. aureus | 15.62 (µM) | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

-

Test compound (aminobenzoic acid derivative) stock solution

-

Positive control antibiotic

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the aminobenzoic acid derivative in the broth medium directly in the wells of the microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Controls: Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[10][11][12]

Broth Microdilution Experimental Workflow

Anti-inflammatory Properties

Anthranilic acid derivatives, in particular, are well-known for their anti-inflammatory effects, with several compounds developed as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Signaling Pathway: COX Inhibition

COX Inhibition by Anthranilic Acid Derivatives

Quantitative Data: COX Inhibition

The following table presents the in vitro COX inhibitory activity and selectivity of representative anthranilic acid derivatives.

| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| JS-4 | 59 | 4.3 | 13.7 | [13][14] |

| Mefenamic Acid | - | - | Lower preference for COX-2 | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the acute anti-inflammatory activity of test compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

1% Carrageenan solution in sterile saline

-

Test compound (aminobenzoic acid derivative)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Grouping: Acclimatize animals and divide them into control and treatment groups.

-

Compound Administration: Administer the aminobenzoic acid derivative or vehicle to the respective groups, typically via oral or intraperitoneal injection.

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the carrageenan control group.[15][16]

Neuroprotective and Antiviral Potential

Emerging research has highlighted the potential of aminobenzoic acid derivatives in the treatment of neurodegenerative diseases and viral infections. Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to inhibit key enzymes such as acetylcholinesterase (AChE).[17][18][19] In the antiviral realm, certain derivatives have shown inhibitory activity against viral proteases and other essential viral enzymes.[5][20]

Quantitative Data: Neuroprotective and Antiviral Activities

The following table provides a summary of the neuroprotective and antiviral activities of selected aminobenzoic acid derivatives.

| Derivative Class | Specific Derivative Example | Target/Assay | IC50/EC50/Ki | Reference |

| Benzylaminobenzoic acid | Not specified | Butyrylcholinesterase (BChE) | IC50: 2.67 ± 0.05 µM | [4] |

| 4-amino-3-bromo-5-fluorobenzohydrazide | Not specified | Acetylcholinesterase (AChE) | IC50: 0.59 µM | [4] |

| 4-amino-3-bromo-5-fluorobenzohydrazide | Not specified | Butyrylcholinesterase (BChE) | IC50: 0.15 µM | [4] |

| Carboxamide-based derivative | Not specified | Acetylcholinesterase (AChE) | Ki: 0.041 ± 0.60 | [2] |

| Carboxamide-based derivative | Not specified | Butyrylcholinesterase (BChE) | Ki: 8.46 ± 0.66 | [2] |

| p-aminobenzylamine derivative | Compound 8 | SARS-CoV-2 (in vitro) | EC50: 3.32 µM | [21] |

| p-aminobenzylamine derivative | Compound 17 | SARS-CoV-2 (in vitro) | EC50: 5.3 µM | [21] |

Signaling Pathways in Focus

The therapeutic effects of aminobenzoic acid derivatives are underpinned by their modulation of critical intracellular signaling pathways. Understanding these interactions is paramount for rational drug design and optimization.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Aberrant NF-κB signaling is implicated in numerous inflammatory diseases and cancers. Certain aminobenzoic acid derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and anticancer effects.

Modulation of the NF-κB Signaling Pathway

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in immunity, inflammation, and cell proliferation. Dysregulation of this pathway is associated with various cancers and autoimmune disorders. Some aminobenzoic acid derivatives have been investigated for their potential to inhibit JAK/STAT signaling.

Modulation of the JAK/STAT Signaling Pathway

Conclusion

Aminobenzoic acid derivatives represent a rich and largely untapped resource for the development of novel therapeutics. Their structural versatility, coupled with a broad range of biological activities, makes them highly attractive candidates for addressing unmet medical needs in oncology, infectious diseases, inflammation, and neurodegeneration. This technical guide has provided a comprehensive overview of their therapeutic potential, supported by quantitative data and detailed experimental protocols. It is our hope that this information will serve as a valuable resource for researchers and drug development professionals, catalyzing further investigation into this promising class of compounds and ultimately leading to the development of new and effective medicines. The continued exploration of the structure-activity relationships and mechanisms of action of aminobenzoic acid derivatives will undoubtedly pave the way for the next generation of innovative therapies.

References

- 1. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. prezi.com [prezi.com]

- 9. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

The Role of 4-(2-Aminoethoxy)benzoic Acid Hydrochloride in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)benzoic acid hydrochloride is a bifunctional chemical entity that has garnered significant interest within the drug discovery and development landscape. Rather than possessing a direct pharmacological effect, its primary and critical role lies in its application as a linker molecule in the burgeoning field of targeted protein degradation, specifically in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth exploration of its function within the PROTAC modality, the overarching mechanism of action of these novel therapeutics, and the experimental frameworks used for their development and validation.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][3][4] this compound serves as a versatile building block for the synthesis of this crucial linker component.[5] The linker is not merely a passive tether; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, which is essential for subsequent protein degradation.[][7][8]

The PROTAC Mechanism of Action

The mechanism of action of a PROTAC is a catalytic process that results in the degradation of the target protein.[1][2] This process can be broken down into several key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[1][9]

-

Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[1]

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.[2][9]

-

PROTAC Recycling : After inducing ubiquitination, the PROTAC molecule is released and can go on to engage another target protein and E3 ligase, initiating another cycle of degradation.[1][9]

This catalytic mode of action allows PROTACs to be effective at very low concentrations.[10]

Quantitative Data in PROTAC Development

The evaluation of PROTAC efficacy involves quantifying the extent and rate of target protein degradation. As this compound is a linker component, it does not have intrinsic biological activity data such as IC50 or binding affinity values. Instead, these metrics are determined for the final PROTAC molecule. Key parameters used to characterize a PROTAC's performance include:

-

DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax : The maximum percentage of protein degradation achievable with a given PROTAC.

-

Time-course of degradation : The rate at which the target protein is degraded over time.

Below is an illustrative table summarizing typical data for hypothetical PROTACs.

| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC-A | Kinase X | VHL | Alkyl Chain | 25 | 95 | Cancer Cell Line 1 |

| PROTAC-B | Kinase X | CRBN | PEG Chain | 50 | 90 | Cancer Cell Line 1 |

| PROTAC-C | Transcription Factor Y | VHL | Phenyl Ether | 10 | 85 | Cancer Cell Line 2 |

| PROTAC-D | Transcription Factor Y | IAP | PEG Chain | 100 | 75 | Cancer Cell Line 2 |

Experimental Protocols

The development and validation of a novel PROTAC is a multi-step process involving chemical synthesis followed by a series of in vitro and cellular assays.

PROTAC Synthesis

The synthesis of a PROTAC molecule is a key step in its development. For a PROTAC incorporating a 4-(2-Aminoethoxy)benzoic acid-derived linker, a typical synthetic route would involve:

-

Functionalization of the Linker : The carboxylic acid group of 4-(2-Aminoethoxy)benzoic acid can be activated (e.g., as an NHS ester) for subsequent amide bond formation. The amino group provides a point of attachment for the other ligand.

-

Ligand Attachment : The activated linker is reacted sequentially with the target protein ligand and the E3 ligase ligand to form the final heterobifunctional molecule.

-

Purification and Characterization : The synthesized PROTAC is purified using techniques such as HPLC, and its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.

In Vitro and Cellular Assays for PROTAC Validation

A series of experiments are conducted to confirm the mechanism of action and efficacy of the synthesized PROTAC.

a. Target Protein Degradation Assay (Western Blot)

-

Objective : To quantify the reduction in the level of the target protein following PROTAC treatment.

-

Methodology :

-

Culture the chosen cell line to an appropriate confluency.

-

Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

-

b. Ubiquitination Assay

-

Objective : To confirm that the PROTAC induces ubiquitination of the target protein.

-

Methodology :

-

Treat cells with the PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells and perform immunoprecipitation using an antibody against the target protein.

-

Elute the immunoprecipitated proteins and analyze by Western blot using an antibody that recognizes ubiquitin. An increase in high molecular weight ubiquitinated species of the target protein in the PROTAC-treated sample indicates successful ubiquitination.

-

c. Ternary Complex Formation Assay

-

Objective : To demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Methodology : Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like NanoBRET™ can be used to measure the binding affinity and kinetics of the ternary complex formation.

Conclusion

This compound is a key molecular scaffold in the innovative field of targeted protein degradation. Its utility as a linker component in PROTACs underscores the critical role of medicinal chemistry in designing these sophisticated therapeutic agents. While it does not exhibit a direct mechanism of action, its structural properties are integral to the function of the final PROTAC molecule, enabling the recruitment of the cellular protein degradation machinery to eliminate proteins of interest. A thorough understanding of the PROTAC mechanism and the associated experimental workflows is essential for researchers and drug development professionals seeking to leverage this powerful technology for the creation of novel therapeutics.

References

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 7. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 8. The Essential Role of Linkers in PROTACs [axispharm.com]

- 9. researchgate.net [researchgate.net]

- 10. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to 4-(2-Aminoethoxy)benzoic acid hydrochloride: Safety, Handling, and GHS Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and GHS information for 4-(2-Aminoethoxy)benzoic acid hydrochloride (CAS No: 1050208-10-0). The information herein is compiled and summarized from various safety data sheets and chemical suppliers to ensure a thorough overview for laboratory and research applications.

Chemical and Physical Properties

This compound is a benzoic acid derivative. The hydrochloride salt form generally enhances the solubility and stability of the compound, making it suitable for various research and development applications.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO₃ | [1] |

| Molecular Weight | 217.65 g/mol | [1] |

| Appearance | White to tan powder, crystals | |

| Melting Point | 213 - 217 °C | [2] |

| Flash Point | 221.9 °C | [1] |

| Density | 1.408 g/cm³ | [1] |

GHS Hazard Information

The Globally Harmonized System (GHS) classification for this compound indicates several potential hazards. It is crucial to handle this compound with appropriate personal protective equipment and engineering controls.

GHS Pictograms

(Note: Pictograms are based on the consolidated hazard statements and may vary slightly between suppliers.)

-

Corrosion

-

Exclamation Mark

GHS Hazard Statements

| Code | Hazard Statement | Source |

| H317 | May cause an allergic skin reaction. | [1] |

| H318 | Causes serious eye damage. | [2] |

| H319 | Causes serious eye irritation. | [1] |

| H335 | May cause respiratory irritation. | [2] |

GHS Precautionary Statements

| Code | Precautionary Statement | Source |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |

| P271 | Use only outdoors or in a well-ventilated area. | [2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| P310 | Immediately call a POISON CENTER/doctor. | [2] |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

| Aspect | Recommendation | Source |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. | [2] |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. | [1][2] |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | [2] |

| Storage Conditions | Store in a tightly closed container in a dry and well-ventilated place. | |

| Incompatible Materials | Avoid contact with strong oxidizing agents. |

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [2] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. | [2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [2] |

Experimental Protocols and Workflows

Proposed Synthetic Workflow

The synthesis of this compound could plausibly be achieved through a multi-step process starting from 4-hydroxybenzoic acid. The following diagram illustrates a potential synthetic route.

References

Commercial Availability and Technical Guide for Research-Grade 4-(2-Aminoethoxy)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and applications of research-grade 4-(2-Aminoethoxy)benzoic acid hydrochloride. This bifunctional molecule is a critical building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Commercial Supplier Overview

This compound (CAS No. 1050208-10-0) is available from several reputable suppliers of research chemicals. The following table summarizes the offerings from prominent vendors. Please note that pricing and availability are subject to change and may require logging into the supplier's website or requesting a formal quote.

| Supplier | Product Number | Purity | Available Quantities | Additional Information |

| MedChemExpress | HY-W249270 | >98% (by NMR) | 100 mg, 250 mg, 500 mg, 1 g | Marketed as a PROTAC linker. Certificate of Analysis available.[1] |

| BLD Pharm | BD00790842 | >97% | 1 g, 5 g, 25 g | Custom quantities may be available upon request. |

| Axios Research | AR-B06694 | Not specified | Inquire for details | Provided as a reference standard for analytical and quality control applications.[2] |

| Matrix Scientific | 097632 | Not specified | Inquire for details | Product is listed, but availability may vary. |

Physicochemical Properties

-

Molecular Formula: C₉H₁₂ClNO₃[2]

-

Molecular Weight: 217.65 g/mol

-

Appearance: Typically a white to off-white solid.

Application in Drug Discovery: A PROTAC Linker

This compound is primarily utilized as a heterobifunctional linker in the synthesis of PROTACs.[4] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.

The Role of the Linker

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, as its length, rigidity, and composition influence the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.

The structure of this compound offers two points for conjugation: the carboxylic acid and the primary amine. This allows for versatile incorporation into a PROTAC structure.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC molecule, where this compound would be a component of the "Linker".

Experimental Protocol: General Procedure for PROTAC Synthesis

The following is a generalized protocol for the synthesis of a PROTAC utilizing this compound as a linker. This protocol assumes the availability of a target protein binder with a suitable functional group for amide bond formation and an E3 ligase ligand with a functional group for reaction with the amine.

Materials and Reagents:

-

This compound

-

Target protein binder with a free amine or alcohol

-

E3 ligase ligand with a carboxylic acid or other suitable functional group for amide coupling

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Reaction vials and standard laboratory glassware

-

Stirring apparatus

-

Analytical and preparative HPLC

-

Mass spectrometer

Procedure:

Step 1: Activation of the Carboxylic Acid

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add an organic base such as DIPEA (2.2 equivalents) to neutralize the hydrochloride and facilitate the subsequent reaction.

-

Add the amide coupling reagent HATU (1.1 equivalents) and HOBt (1.1 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Step 2: Coupling with the Target Protein Binder

-

To the activated linker solution, add the target protein binder (1.0 equivalent) that has a free amine or other suitable nucleophile.

-

Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography or preparative HPLC to yield the linker-target binder conjugate.

Step 3: Coupling with the E3 Ligase Ligand

-

The purified linker-target binder conjugate now has a free amine from the aminoethoxy group of the linker.

-

In a separate reaction vessel, dissolve the E3 ligase ligand (with a carboxylic acid) (1.0 equivalent) in anhydrous DMF.

-

Activate the carboxylic acid of the E3 ligase ligand using HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.2 equivalents) as described in Step 1.

-

Add the purified linker-target binder conjugate (1.0 equivalent) to the activated E3 ligase ligand solution.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Work-up and purify the final PROTAC molecule using similar procedures as described in Step 2.

Experimental Workflow Diagram

The following diagram outlines the general synthetic workflow for creating a PROTAC using this compound as the linker.

Safety and Handling

This compound should be handled in a well-ventilated area by trained professionals. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a starting point for researchers interested in utilizing this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary.

References

Methodological & Application

Application Note and Protocol: Synthesis of 4-(2-Aminoethoxy)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(2-Aminoethoxy)benzoic acid hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The protocol outlines a robust two-step synthetic route, commencing with a Williamson ether synthesis to form a protected intermediate, followed by a one-pot hydrolysis and deprotection to yield the final product.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Step 1: Williamson Ether Synthesis: 4-Hydroxybenzonitrile is reacted with N-(2-bromoethyl)phthalimide in the presence of a base to form 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzonitrile.

-

Step 2: Acid Hydrolysis and Deprotection: The nitrile and phthalimide protecting group of the intermediate are concurrently hydrolyzed under acidic conditions to yield this compound.

Experimental Protocols

Part 1: Synthesis of 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzonitrile

This initial step involves the formation of an ether linkage between 4-hydroxybenzonitrile and N-(2-bromoethyl)phthalimide.

Materials:

-

4-Hydroxybenzonitrile

-

N-(2-bromoethyl)phthalimide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized water

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous acetone (100 mL).

-

Stir the mixture at room temperature until all the 4-hydroxybenzonitrile has dissolved.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution and stir vigorously.

-

Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 56°C) and maintain for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (100 mL) and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzonitrile can be purified by recrystallization from ethanol.

Part 2: Synthesis of this compound

This final step involves the hydrolysis of the nitrile and removal of the phthalimide protecting group.

Materials:

-

4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzonitrile (from Part 1)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask fitted with a reflux condenser, place the 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzonitrile (1.0 eq) from the previous step.

-

Add concentrated hydrochloric acid (10 volumes) to the flask.

-

Heat the mixture to reflux (approximately 110°C) and maintain for 12-18 hours. A precipitate (phthalic acid) will form as the reaction proceeds.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath for 1-2 hours to ensure complete precipitation of the phthalic acid by-product.

-

Filter the mixture to remove the precipitated phthalic acid.

-

Wash the precipitate with a small amount of cold deionized water.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.

-

Dry the purified crystals under vacuum.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |

| Part 1 | ||

| 4-Hydroxybenzonitrile | 119.12 | 1.0 |

| N-(2-bromoethyl)phthalimide | 254.07 | 1.1 |

| Potassium Carbonate | 138.21 | 1.5 |

| Part 2 | ||

| 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzonitrile | 292.30 | 1.0 |

| Concentrated Hydrochloric Acid | 36.46 | Excess |

Table 2: Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₉H₁₂ClNO₃ | 217.65 | White to off-white solid |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application of 4-(2-Aminoethoxy)benzoic acid hydrochloride in Pharmaceutical Development: A Focus on PROTACs

Introduction

4-(2-Aminoethoxy)benzoic acid hydrochloride is a bifunctional molecule increasingly utilized in pharmaceutical development as a linker for the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are novel therapeutic agents that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins associated with disease.[1][6][] This innovative approach offers the potential to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.

The structure of this compound provides two key reactive sites: a carboxylic acid and a primary amine. This allows for its covalent attachment to a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, thus "linking" the two and facilitating the formation of a ternary complex. This complex formation is the critical first step in the ubiquitination and subsequent degradation of the target protein.

Principle of PROTAC Action

A PROTAC molecule typically consists of three components: a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two.[] The linker is a critical component that influences the stability and efficacy of the ternary complex, as well as the overall physicochemical properties of the PROTAC. This compound serves as a versatile building block for the linker component.

Data Presentation: Evaluating PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a hypothetical example of data that would be generated to characterize a newly synthesized PROTAC.

| PROTAC Identifier | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC-X | Kinase Y | Pomalidomide | 50 | 95 | Cancer Cell Line A |

| PROTAC-X-neg | Kinase Y | (inactive) | >10,000 | <10 | Cancer Cell Line A |

| Reference Inhibitor | Kinase Y | N/A | N/A | N/A | Cancer Cell Line A |

Note: This is representative data. Actual values would be determined experimentally.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC incorporating this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a potential synthetic route for creating a PROTAC where the target protein ligand has a carboxylic acid handle and the E3 ligase ligand has an amine handle.

Materials:

-

Target protein ligand with a carboxylic acid functional group

-

This compound

-

E3 ligase ligand with a primary or secondary amine

-

Coupling agents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous DMF

-

HPLC for purification

-

NMR and Mass Spectrometer for characterization

Procedure:

-

Step 1: Coupling of Target Ligand to the Linker:

-

Dissolve the target protein ligand (1 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3 eq) to the mixture and stir for 10 minutes.

-

Add HATU (1.2 eq) and HOBt (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the intermediate product (Target Ligand-Linker) by column chromatography.

-

-

Step 2: Coupling of the Intermediate to the E3 Ligase Ligand:

-

Dissolve the purified intermediate from Step 1 (1 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3 eq) and the coupling agents (HATU and HOBt, 1.2 eq each).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

-

Purification and Characterization:

-

Upon completion of the reaction, purify the crude product by preparative HPLC.

-

Characterize the final PROTAC molecule by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

-

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol outlines the steps to determine the DC50 and Dmax of a synthesized PROTAC.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

DMSO

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-